molecular formula C9H8N4 B13182681 2-(6-Amino-1H-indazol-1-YL)acetonitrile

2-(6-Amino-1H-indazol-1-YL)acetonitrile

Cat. No.: B13182681
M. Wt: 172.19 g/mol
InChI Key: MQKOZSMSVQAZKH-UHFFFAOYSA-N
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Description

2-(6-Amino-1H-indazol-1-YL)acetonitrile is a heterocyclic compound that contains an indazole ring system. Indazole derivatives are known for their wide range of biological activities and are used in various medicinal chemistry applications. This compound, in particular, has garnered interest due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 2-aminobenzonitrile with hydrazine to form the indazole ring, followed by functionalization to introduce the amino group at the 6-position . The reaction conditions often include the use of catalysts such as copper acetate and solvents like dimethyl sulfoxide under an oxygen atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

2-(6-Amino-1H-indazol-1-YL)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted indazole derivatives.

Scientific Research Applications

2-(6-Amino-1H-indazol-1-YL)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Amino-1H-indazol-1-YL)acetonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell proliferation in cancer cells or disruption of microbial cell wall synthesis .

Properties

Molecular Formula

C9H8N4

Molecular Weight

172.19 g/mol

IUPAC Name

2-(6-aminoindazol-1-yl)acetonitrile

InChI

InChI=1S/C9H8N4/c10-3-4-13-9-5-8(11)2-1-7(9)6-12-13/h1-2,5-6H,4,11H2

InChI Key

MQKOZSMSVQAZKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)N(N=C2)CC#N

Origin of Product

United States

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